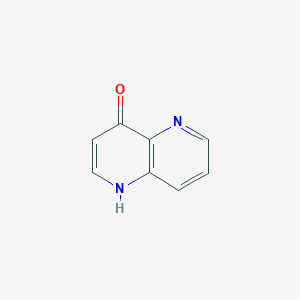

1,5-Naphthyridin-4-ol

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1H-1,5-naphthyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-7-3-5-9-6-2-1-4-10-8(6)7/h1-5H,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPLFNGUPLZYHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)C=CN2)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10901670 | |

| Record name | 1,5-Naphthyridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10901670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5423-54-1, 16795-72-5 | |

| Record name | 5423-54-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Naphthyridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10901670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-naphthyridin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,5 Naphthyridin 4 Ol and Its Derivatives

Cyclization Reactions for 1,5-Naphthyridine (B1222797) Core Formation

Cyclization reactions represent the most common and historically significant approach to constructing the 1,5-naphthyridine core. These methods typically involve the formation of one of the pyridine (B92270) rings by cyclizing a suitably substituted pyridine precursor.

Skraup Reaction Modifications

The Skraup reaction, a classic method for quinoline (B57606) synthesis, has been adapted for the preparation of 1,5-naphthyridines. thieme-connect.de The reaction involves the cyclization of an aminopyridine with glycerol, typically in the presence of a strong acid and an oxidizing agent. thieme-connect.desmolecule.com For the synthesis of 1,5-naphthyridines, 3-aminopyridine (B143674) is the key starting material. thieme-connect.de

Modifications to the classical Skraup reaction have been developed to improve yields and expand its applicability. For instance, the use of milder catalysts and oxidizing agents has been explored. One such modification employs iodine as a catalyst in a dioxane/water mixture, which has been shown to provide good yields and allows for the catalyst to be recovered and reused. mdpi.com Other oxidizing agents like m-nitrobenzenesulfonic acid sodium salt (m-NO₂PhSO₃Na) have also been utilized in modified Skraup protocols. vulcanchem.com

The general Skraup reaction for 1,5-naphthyridine synthesis proceeds as follows: 3-aminopyridine reacts with glycerol, which dehydrates in situ to form acrolein. A Michael addition of the amino group to acrolein is followed by cyclization, dehydration, and oxidation to yield the 1,5-naphthyridine core. thieme-connect.de

Table 1: Examples of Modified Skraup Reactions for 1,5-Naphthyridine Derivatives

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 3-Aminopyridine | Glycerol, Iodine, Dioxane/Water (1/1) | 1,5-Naphthyridine | 45-50% | mdpi.com |

| 3-Amino-6-chloropyridine | Glycerol, m-NO₂PhSO₃Na, Dioxane/Water | 6-Chloro-3,4-dihydro-1,5-naphthyridin-2(1H)-one | 45-50% | |

| 3-Aminopyridine | Glycerol, m-NO₂PhSO₃Na, Δ | 3-Bromo-1,5-naphthyridine | 45-50% | vulcanchem.com |

Friedländer Condensation Approaches

The Friedländer synthesis provides another route to the 1,5-naphthyridine skeleton by condensing an aminopyridine with a carbonyl compound containing a reactive α-methylene group. mdpi.comencyclopedia.pub This method is particularly useful for synthesizing substituted 1,5-naphthyridines.

In the context of 1,5-naphthyridin-4-ol (B95804) derivatives, a 2-aminonicotinaldehyde or a related derivative can be reacted with a ketone or ester that can provide the remaining atoms for the second pyridine ring. smolecule.comnih.gov The reaction is typically catalyzed by an acid or a base. smolecule.com Recent advancements have demonstrated the use of choline (B1196258) hydroxide (B78521) as a metal-free, non-toxic, and water-soluble catalyst for Friedländer condensation, offering a greener synthetic route. nih.govacs.org

For example, the condensation of 2-aminonicotinaldehyde with ketones under acidic conditions can yield the 1,5-naphthyridine framework. smolecule.com Adaptations of this method have been used to introduce substituents at various positions of the naphthyridine core.

Table 2: Friedländer Condensation for 1,5-Naphthyridine Synthesis

| Aminopyridine Derivative | Carbonyl Compound | Conditions | Product | Reference |

| 2-Aminonicotinaldehyde | Acetone | Choline Hydroxide, H₂O, 50 °C | 2-Methyl-1,8-naphthyridine (example) | nih.gov |

| 3-Amino-6-chloropyridine | Cyclopentanone | Acidic conditions | Dihydro-naphthyridinone core |

Gould-Jacobs Reaction Pathways

The Gould-Jacobs reaction is a versatile method for synthesizing 4-hydroxy (or 4-oxo) substituted aza-heterocycles, including this compound. wikipedia.org The reaction proceeds through the condensation of an aminopyridine with a malonic ester derivative, typically diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization. mdpi.comwikipedia.org

The initial condensation forms an anilinomethylene malonate intermediate. Subsequent heating, often in a high-boiling solvent like Dowtherm A or diphenyl ether, induces an electrocyclization to form the 4-hydroxy-1,5-naphthyridine-3-carboxylate ester. mdpi.comlookchem.comd-nb.info This ester can then be saponified and decarboxylated to yield this compound. wikipedia.org

The Gould-Jacobs reaction is highly effective for anilines and aminopyridines. wikipedia.org For instance, the reaction of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization, affords the corresponding 1,5-naphthyridine derivative. mdpi.com Specifically, 4-hydroxy-1,5-naphthyridine has been prepared via a condensation reaction at 150 °C followed by ring cyclization. mdpi.com

Table 3: Gould-Jacobs Reaction for this compound Derivatives

| Aminopyridine Derivative | Malonic Ester Derivative | Conditions | Intermediate/Product | Reference |

| 3-Aminopyridine | Diethyl ethoxymethylenemalonate | 1. Condensation; 2. Dowtherm A, 280-290 °C | 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid ester | lookchem.com |

| 3-Aminopyridine | Diethyl methylenemalonate | 1. Condensation, 150 °C; 2. Ring cyclization | 4-Hydroxy-1,5-naphthyridine | mdpi.com |

| 3-Aminopyridine | Diethyl methylenemalonate | Thermal cyclization | 1,5-Naphthyridine derivative | mdpi.comsmolecule.com |

Conrad-Limpach Cyclization Techniques

The Conrad-Limpach reaction is another classical method for the synthesis of 4-hydroxyquinolines, which can be extended to the synthesis of 1,5-naphthyridin-4-ones. mdpi.comwikipedia.org This reaction involves the thermal condensation of a primary aromatic amine, in this case, an aminopyridine, with a β-ketoester. mdpi.com The reaction proceeds through a Schiff base intermediate, which then undergoes cyclization. mdpi.comwikipedia.org

High temperatures, often around 250 °C, are typically required for the cyclization step. wikipedia.org The use of high-boiling inert solvents like mineral oil or Dowtherm A can significantly improve the yields of the cyclized product. wikipedia.orgnih.gov

An important variation of this method involves the use of Meldrum's acid in place of a β-ketoester. The reaction of an aminopyridine derivative with Meldrum's acid, often in the presence of triethyl orthoformate, followed by heating in a high-boiling solvent like Dowtherm A, leads to the formation of 4-hydroxy-1,5-naphthyridine derivatives. mdpi.comresearchgate.net

Table 4: Conrad-Limpach Reaction for 1,5-Naphthyridin-4-one Derivatives

| Amine Component | Carbonyl Component | Conditions | Product Type | Reference |

| Primary aromatic amines | β-ketoesters | Thermal condensation, cyclization | Naphthyridin-4-ones | mdpi.com |

| 3-Aminopyridine derivatives | Meldrum's acid | 1. Triethylformate, 100 °C; 2. Dowtherm A, 250 °C | 4-Hydroxynaphthyridines | mdpi.com |

Cycloaddition Reactions for Naphthyridine Ring Systems

Cycloaddition reactions provide a powerful and often stereoselective route to complex heterocyclic systems, including the 1,5-naphthyridine core. These reactions involve the formation of the ring system in a concerted or stepwise manner from open-chain precursors.

Povarov Reaction Applications

The Povarov reaction, a type of aza-Diels-Alder reaction, is a three-component reaction that has been successfully applied to the synthesis of tetrahydro-1,5-naphthyridine derivatives. mdpi.comsemanticscholar.org These can subsequently be aromatized to yield 1,5-naphthyridines. The reaction typically involves an aromatic amine (such as 3-aminopyridine), an aldehyde, and an electron-rich alkene, often catalyzed by a Lewis acid like boron trifluoride etherate (BF₃·Et₂O). mdpi.comnih.govnih.gov

The reaction proceeds via the in situ formation of an imine from the aminopyridine and the aldehyde. This imine then acts as the diene in a [4+2] cycloaddition with the alkene. semanticscholar.orgmdpi.com This strategy allows for the synthesis of a variety of substituted 1,5-naphthyridine derivatives, including 4-phenyl-1,5-naphthyridines from the reaction of imines derived from 3-aminopyridines with styrenes. mdpi.com The cycloaddition often proceeds with endo selectivity, allowing for the control of stereochemistry in the resulting tetrahydro-1,5-naphthyridine products. mdpi.com

Recent developments have also explored mechanochemical conditions for the aza-vinylogous Povarov reaction, providing a solvent-free approach to the synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridines. mdpi.com

Table 5: Povarov Reaction for 1,5-Naphthyridine Derivatives

| Amine Component | Aldehyde/Imine Component | Alkene Component | Conditions | Product Type | Reference |

| 3-Aminopyridines | Aldehydes | Styrenes | Lewis acid (e.g., BF₃·Et₂O) | 4-Phenyl-1,2,3,4-tetrahydro-1,5-naphthyridines | mdpi.com |

| 3-Aminopyridine | Various aldehydes | Electron-rich olefins | Lewis acid catalyst | 1,2,3,4-Tetrahydro-1,5-naphthyridine (B1311120) derivatives | mdpi.com |

| Aromatic amines | α-Ketoaldehydes | α,β-Unsaturated dimethylhydrazones | Mechanochemical (vibratory ball mill) | 1,2,3,4-Tetrahydro-1,5-naphthyridines | mdpi.com |

Aza-Diels-Alder Cycloadditions

The aza-Diels-Alder reaction, a variation of the classical Diels-Alder reaction, is a key strategy for synthesizing nitrogen-containing heterocyclic systems. nih.gov In the context of 1,5-naphthyridine synthesis, this reaction typically involves the [4+2] cycloaddition of an aza-diene with a dienophile.

One notable application is the Lewis acid-activated aza-Diels-Alder reaction (Povarov reaction) for the synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridine derivatives. mdpi.com This method has been studied both theoretically and experimentally, demonstrating regio- and stereoselective outcomes that proceed through endo intermediates. mdpi.com For instance, the reaction between imines, generated from 3-aminopyridines and aldehydes, and olefins like styrenes, yields tetrahydro-1,5-naphthyridines with control over two stereocenters. mdpi.com Subsequent aromatization of these cycloadducts provides the corresponding 4-phenyl-1,5-naphthyridines. mdpi.com

Similarly, a glyoxalate-derived 1,5-naphthyridine has been prepared via a [4+2] cycloaddition process, also proceeding through endo transition states. mdpi.com Furthermore, a modified Diels-Alder reaction between aldimines derived from 3-aminopyridine and vinyl acetamide (B32628) has been utilized to prepare other 1,5-naphthyridine derivatives as racemic mixtures of the cis isomers. mdpi.com The aza-Diels-Alder reaction has also been employed to synthesize various other substituted naphthyridines.

Cross-Coupling Methodologies for Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable for the functionalization of the 1,5-naphthyridine core, allowing for the introduction of a wide range of substituents.

Suzuki Coupling Protocols

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds. In the synthesis of 1,5-naphthyridine derivatives, it is commonly used to introduce aryl or heteroaryl groups. For example, 2-iodo-1,5-naphthyridine (B12962786) can be coupled with various aromatic and heteroaromatic boronic acids in a process that furnishes the desired products in high yields. researchgate.net The reaction conditions are generally tolerant of a variety of functional groups on the boronic acid partner, including aldehydes, nitriles, and alkenes. nih.gov

Research has shown that 3-bromo precursors of 1,5-naphthyridines can react with aryl boronic acids to introduce aryl groups at the C-3 position, with yields ranging from 32% to 45%. Flow chemistry has also been successfully applied to Suzuki-Miyaura reactions of 1,4-ethano-1,5-naphthyridine derivatives, providing an efficient process with high yields in short reaction times. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Yield (%) | Reference |

| 2-Iodo-1,5-naphthyridine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF | 2-Phenyl-1,5-naphthyridine | High | researchgate.net |

| 3-Bromo-1,5-naphthyridine derivative | Aryl boronic acid | Palladium catalyst | 3-Aryl-1,5-naphthyridine derivative | 32-45 | |

| 1,4-Ethano-1,5-naphthyridine derivative | (Het)arylboronic acid | Palladium catalyst | C-2/C-4 substituted derivatives | 42-90 | researchgate.net |

Stille Coupling Strategies

The Stille coupling reaction, which pairs an organotin compound with an organic halide or pseudohalide, is another effective method for the functionalization of 1,5-naphthyridines. wikipedia.org This reaction is known for its tolerance of a wide array of functional groups. nih.gov

A notable application involves the reaction of a chloronitropyridine with tributyl(1-ethoxyvinyl)tin. nih.gov The resulting intermediate undergoes further transformations, including fluorination, condensation with DMF-dimethylacetal, and a nitro reduction-deoxobromination sequence, to ultimately yield the 1,5-naphthyridine ring in good yield. nih.gov The Stille reaction has also been utilized in polymerization reactions of dibromo-1,5-naphthyridinones. researchgate.net The reaction is typically catalyzed by palladium complexes, and additives like copper(I) iodide can significantly increase the reaction rate. nih.govharvard.edu

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Yield | Reference |

| Chloronitropyridine | Tributyl(1-ethoxyvinyl)tin | Palladium catalyst | 1,5-Naphthyridine derivative | Good | nih.gov |

| Dibromo-1,5-naphthyridinone | Organostannane | Palladium catalyst | Poly(1,5-naphthyridinone) | - | researchgate.net |

| Allylic bromide | Organostannylfuran | CuI (5 mol%), Na₂CO₃ | Coupled furan (B31954) derivative | Good to Excellent | nih.gov |

Buchwald-Hartwig Amination Approaches

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many biologically active compounds. snnu.edu.cn This methodology has been applied to the synthesis of 2-amino-1,5-naphthyridine derivatives. mdpi.com

The reaction involves the coupling of a halo-naphthyridine, such as 2-chloro-1,5-naphthyridine, with a primary or secondary amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand, such as XantPhos. mdpi.comresearchgate.net This method allows for the introduction of various amino groups at specific positions on the naphthyridine ring, which can be beneficial for enhancing properties like solubility for pharmaceutical applications. The reaction has been used to synthesize 2,8-disubstituted-1,5-naphthyridine analogues and other complex derivatives. mdpi.comresearchgate.net

| Reactant 1 | Reactant 2 | Catalyst/Ligand/Base | Product | Reference |

| 2-Chloro-1,5-naphthyridine (96) | Amine (97) | Palladium catalyst, XantPhos | 2-Amino-1,5-naphthyridine (98) | mdpi.comresearchgate.net |

| 3-Bromo precursor | Secondary amine | Palladium catalyst | C-4 aminated derivative | |

| 6-Chloro-3,4-dihydro-1,5-naphthyridin-2(1H)-one | Arylamine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 6-Amino derivative |

Other Advanced Synthetic Transformations

Beyond the more common cycloaddition and cross-coupling reactions, other advanced synthetic methods have been developed for the synthesis and functionalization of 1,5-naphthyridines.

Knochel Approaches to Naphthyridines

The Knochel group has developed several innovative approaches for the synthesis of functionalized heterocycles, including 1,5-naphthyridines. researchgate.netuni-muenchen.debeilstein-journals.org One such method involves the preparation of versatile organometallic reagents. For example, new conjunctive alkenyl-metal reagents (containing Li, Mg, or Zn) bearing a latent aldehyde function and a silyl (B83357) group have been created. mdpi.comnih.gov These building blocks can be converted into various carbon-carbon bonds and allow for a short synthesis of valuable 1,5-naphthyridines. nih.gov Specifically, using a bromonitro pyridine as a coupling partner with these organometallic reagents provided a direct route to 1,5-naphthyridines in 60% yield when pyridinium (B92312) p-toluenesulfonate (PPTS) was used. mdpi.comnih.gov

Another strategy involves the use of TMPMgCl·LiCl for the regioselective metalation of naphthyridine systems, which can then be reacted with various electrophiles to introduce a range of substituents. beilstein-journals.org Furthermore, Knochel's group has also utilized Negishi cross-coupling reactions for the synthesis of 4-substituted 1,5-naphthyridines. mdpi.com

Regioselective Alkylation Studies (N- vs. O-alkylation)

The alkylation of this compound, an ambident nucleophile, presents a classic challenge in synthetic chemistry, as the reaction can occur at either the nitrogen (N) or oxygen (O) atom, leading to N-alkylated or O-alkylated products, respectively. researchgate.netnih.gov The regioselectivity of this transformation is influenced by several factors, including the solvent, the base, and the nature of the alkylating agent. nih.gov

In the context of developing antimycobacterial agents, researchers have investigated the N- versus O-alkylation of this compound. nih.govresearchgate.net These studies are crucial for the unambiguous structural determination of the resulting products, which is essential for establishing structure-activity relationships. researchgate.net The differentiation between the N- and O-alkylated regioisomers often requires advanced analytical techniques beyond one-dimensional NMR, such as HSQC, HMBC, and NOE experiments. nih.govresearchgate.net

While direct alkylation of similar heterocyclic systems like 1,2,3,4-tetrahydrobenzo[c] researchgate.netmdpi.comnaphthyrin-5(6H)-one has shown a strong preference for O-alkylation, the factors governing this selectivity are complex. nih.gov Steric hindrance from bulky alkylating agents and the electronic effects within the naphthyridine core can favor the formation of the O-alkylated product. nih.gov

To overcome challenges in achieving desired regioselectivity, alternative synthetic strategies may be employed. For instance, when direct N-alkylation is disfavored, multi-step sequences involving protection and coupling reactions can provide access to the desired N-alkylated derivatives. nih.gov

A summary of representative alkylation reactions is presented in the table below:

| Reactant | Alkylating Agent | Base | Solvent | Product Type | Reference |

| This compound | Alkyl Halides | Not specified | Not specified | N- and O-alkylated derivatives | nih.govresearchgate.net |

| 1,2,3,4-Tetrahydrobenzo[c] researchgate.netmdpi.comnaphthyrin-5(6H)-one | Phenylalkylbromide | Not specified | Not specified | Exclusive O-alkylation | nih.gov |

| 1,5-Naphthyridinones | 2-Bromoethanol | Cesium Carbonate | Not specified | N-alkylation | mdpi.com |

| 1,5-Naphthyridine-2,6-dione | 1-Bromooctane | Not specified | Not specified | N-alkylation | mdpi.com |

Modern Synthetic Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly reduced reaction times. rasayanjournal.co.inajrconline.org This technique has been successfully applied to the synthesis of various naphthyridine derivatives.

For instance, microwave irradiation has been utilized in the catalyst-free reaction of 6-amino-2-methylthiopyrimidin-4(3H)-one with (E)-3,5-bis(benzylidene)-1-alkyl-4-piperidones to produce pyrimido[4,5-b] nih.govnih.govnaphthyridin-4(3H)-ones. nih.gov Similarly, the synthesis of 4-substituted-chloro-1-(4-hydroxy-2-methyl-1,8-naphthyridin-7-yl)azetidin-2-ones has been achieved through microwave-assisted cyclization. rasayanjournal.co.in

In the context of 1,5-naphthyridines, microwave-assisted nucleophilic aromatic substitution (SNAr) reactions have been employed to introduce amino substituents at the 4-position of the naphthyridine core, yielding potential anti-Ebola virus agents. mdpi.comnih.gov Additionally, the synthesis of 4-hydroxy- researchgate.netnih.govnaphthyridine-3-carbonitrile derivatives has been accomplished using microwave irradiation, offering an efficient alternative to conventional heating methods like using Dowtherm-A. researchgate.net

The table below highlights examples of microwave-assisted synthesis of naphthyridine derivatives:

| Reactants | Product | Reaction Type | Advantage of Microwave | Reference |

| 6-Amino-2-methylthiopyrimidin-4(3H)-one and (E)-3,5-bis(benzylidene)-1-alkyl-4-piperidones | Pyrimido[4,5-b] nih.govnih.govnaphthyridin-4(3H)-ones | Cyclocondensation | Catalyst-free, efficient | nih.gov |

| 7-Aminosubstituted-2-methyl-1,8-naphthyridin-4-ol and Chloroacetylchloride | 4-Substituted-chloro-1-(4-hydroxy-2-methyl-1,8-naphthyridin-7-yl)azetidin-2-ones | Cyclization | Rapid, efficient | rasayanjournal.co.in |

| Halogenated 1,5-naphthyridines and Amines | Alkylamino substituted 1,5-naphthyridines | SNAr | - | mdpi.comnih.gov |

| 3-Aminopyridine derivatives and Ethyl 2-cyano-3-ethoxyacrylate | 4-Hydroxy- researchgate.netnih.govnaphthyridine-3-carbonitriles | Cyclization | Efficient synthesis | researchgate.net |

Flow chemistry, characterized by the continuous pumping of reagents through a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, and facile scalability. researchgate.net This technology has been increasingly applied to the synthesis of complex heterocyclic compounds.

While specific applications of flow chemistry for the direct synthesis of this compound are not extensively detailed in the provided context, the development of flow processes for related naphthyridine and other heterocyclic systems demonstrates its potential. researchgate.netmdpi.com For example, a flow Suzuki-Miyaura process has been established to produce polyfunctionalized 1,4-ethano-1,5-naphthyridine derivatives in high yields with short reaction times (e.g., 10 minutes). researchgate.net Researchers have optimized parameters such as temperature and residence time to achieve high conversion rates. researchgate.net

A hybrid microwave-flow approach has also been reported for the synthesis of pyrazolo[3,4-b]pyridine derivatives, which share a pyridinyl structural component with naphthyridines. mdpi.com This method involves a Michael addition followed by elimination and cyclization steps. mdpi.com The successful implementation of flow chemistry for these related structures suggests its applicability for the efficient and scalable synthesis of this compound and its derivatives.

The following table summarizes a relevant flow chemistry application for a naphthyridine derivative:

| Reactants | Product | Reaction Type | Flow Conditions | Yield | Reference |

| 3,4-dihydro-2H-1,4-ethano-1,5-naphtyridin-6(5H)-ones and Arylboronic acids | Polyfunctionalized 1,4-ethano-1,5-naphthyridine derivatives | Suzuki-Miyaura Coupling | 120 °C, 10 min residence time | up to 74% | researchgate.net |

Chemical Reactivity and Derivatization of 1,5 Naphthyridin 4 Ol Core

Electrophilic Substitution Reactions

The 1,5-naphthyridine (B1222797) ring system can undergo electrophilic substitution. The nitrogen lone pairs can be donated to electrophiles, a reaction also observed in pyridine (B92270) and quinoline (B57606). nih.gov For instance, N-alkylation of 1,5-naphthyridine derivatives readily occurs with alkyl halides to produce N-alkylsubstituted products. nih.govmdpi.com This reactivity has been utilized to create libraries of compounds by reacting the N1 nitrogen with various electrophiles like isocyanates and tosyl halides. mdpi.com

While general electrophilic substitution at carbon is possible, specific examples directly on the 1,5-naphthyridin-4-ol (B95804) parent core are not extensively detailed in the provided results. However, the reactivity of the broader 1,5-naphthyridine class suggests that positions C2 and C8 are susceptible to electrophilic attack. vulcanchem.com The introduction of substituents can direct incoming electrophiles to specific positions on the ring. vulcanchem.com

Nucleophilic Substitution Reactions

Nucleophilic substitution is a key reaction for functionalizing the 1,5-naphthyridine core. Halogenated derivatives of 1,5-naphthyridine are common precursors for these reactions. For example, a chloro group at the C4 position can be displaced by various nucleophiles. mdpi.com The bromine atom on 7-Bromo-1,5-naphthyridin-4-ol can be substituted by nucleophiles such as amines and thiols. smolecule.com Similarly, the bromine atom in 3-Bromo-7-chloro-1,5-naphthyridine can be replaced by amines or thiols. evitachem.com

The formation of N-oxides by treating 1,5-naphthyridine with a peracid like m-CPBA can activate the ring for subsequent nucleophilic additions at the 2- and 4-positions. mdpi.com This strategy has been used to introduce chloro substituents. mdpi.com Furthermore, 1,5-naphthyridines containing a diphenylphosphoryl group, prepared through a nucleophilic substitution reaction, have been utilized in the synthesis of tridentate europium(III) complexes. mdpi.com

The regioselectivity of these substitutions can sometimes be complex. For instance, the reaction of a bromo-substituted 1,5-naphthyridine with potassium amide in liquid ammonia (B1221849) can yield a mixture of 3-amino and 4-amino products, suggesting the formation of a naphthyridyne intermediate. evitachem.com

Oxidation and Reduction Transformations

The 1,5-naphthyridine ring can undergo both oxidation and reduction. nih.govmdpi.com Oxidation can lead to the formation of N-oxides, which are useful intermediates for further functionalization. mdpi.com The oxidation of a sulfide (B99878) substituent on a 1,5-naphthyridine derivative to a sulfoxide (B87167) has also been reported. mdpi.com

Reduction of the 1,5-naphthyridine ring can yield dihydro or tetrahydro derivatives. evitachem.com For example, 1,5-naphthyridine can be selectively reduced to 1,2,3,4-tetrahydro-1,5-naphthyridine (B1311120) using specific catalysts like a ruthenium complex. mdpi.com Catalytic hydrogenation has also been employed to produce perhydro-1,5-naphthyridine derivatives. rsc.org

Metalation Studies

Metalation of the 1,5-naphthyridine scaffold provides a route for introducing a variety of substituents. nih.govmdpi.com A combination of different metalating agents, such as zinc, magnesium, and lithium bases, allows for the regioselective introduction of up to three substituents onto the 1,5-naphthyridine core. researchgate.net The presence or absence of a Lewis acid can influence the outcome of these reactions. researchgate.net A "halogen dance" reaction, observed during the metalation of an 8-iodo-2,4-disubstituted 1,5-naphthyridine, enabled a fourth regioselective functionalization. researchgate.net

Side-Chain Modifications and Functional Group Interconversions

Modifications to side chains and interconversions of functional groups are crucial for creating diverse derivatives of this compound. nih.govmdpi.com For instance, a chloro group on the naphthyridine ring can be converted to an amino group. mdpi.com The cyano group can be introduced into the heterocyclic ring through the displacement of a triflate group. mdpi.com

Complexation with Metal Centers

The nitrogen atoms in the 1,5-naphthyridine ring system make it an excellent ligand for forming complexes with metal centers. nih.govmdpi.comnih.gov The this compound moiety, in particular, has been used to create heteroleptic platinum(II) and iridium(III) complexes. rsc.orgrsc.orgacs.org These complexes often exhibit interesting photoluminescent and electroluminescent properties. rsc.orgrsc.org

For example, four platinum(II) complexes containing this compound derivatives have been synthesized and characterized. rsc.orgrsc.org The crystal structure of one of these complexes, AtFOND, revealed short Pt-Pt contacts, which are believed to be responsible for its near-infrared emission. rsc.orgrsc.org Similarly, iridium(III) complexes with this compound derivatives as ancillary ligands have been prepared and show promise as emitters in organic light-emitting diodes (OLEDs). acs.org The Highest Occupied Molecular Orbitals (HOMOs) of these iridium complexes are primarily located on the this compound derivatives and the iridium atom. acs.org

The table below summarizes some of the reported metal complexes of this compound derivatives.

| Complex Name | Metal Center | Ancillary Ligands | Emission Properties | Reference |

| AtFOND | Platinum(II) | Not specified | Near-infrared | rsc.orgrsc.org |

| AtFNND | Platinum(II) | Not specified | Not specified | rsc.orgrsc.org |

| PBSOND | Platinum(II) | Not specified | Not specified | rsc.orgrsc.org |

| PBSNND | Platinum(II) | Not specified | Not specified | rsc.orgrsc.org |

| Ir(4tfmpq)₂mND | Iridium(III) | 4-(4-(trifluoromethyl)phenyl)quinazoline | Pure red | acs.org |

| Ir(4tfmpq)₂mmND | Iridium(III) | 4-(4-(trifluoromethyl)phenyl)quinazoline | Pure red | acs.org |

| Ir(4tfmpq)₂mpND | Iridium(III) | 4-(4-(trifluoromethyl)phenyl)quinazoline | Pure red | acs.org |

Advanced Spectroscopic and Structural Elucidation of 1,5 Naphthyridin 4 Ol Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1,5-naphthyridin-4-ol (B95804) compounds, enabling the detailed assignment of proton and carbon environments.

¹H NMR Analyses

Proton NMR (¹H NMR) provides critical information about the electronic environment of hydrogen atoms within the this compound scaffold. In a derivative, 2-phenyl-1,5-naphthyridin-4-ol, the proton signals are well-resolved. For instance, in deuterated methanol (B129727) (CD₃OD), the proton on the nitrogen of the pyridone ring is not observed, while the remaining aromatic protons appear at distinct chemical shifts. rsc.org The protons of the naphthyridine core typically resonate in the aromatic region of the spectrum.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for a 2-Phenyl-1,5-naphthyridin-4-ol Derivative in CD₃OD. rsc.org

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.57 | d | 7.24 |

| H-6 | 8.02 | d | 7.28 |

| H-7 | 7.58 | t | 6.28 |

| H-8 | 8.51 | d | 5.12 |

| Phenyl-H | 7.32-7.58 | m | - |

| Pyridone-NH | - | - | - |

| OH | - | - | - |

Note: The table presents data for a derivative of this compound. The exact chemical shifts can vary with substitution patterns and solvent.

¹³C NMR Investigations

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic effects of neighboring atoms. In N- or O-alkylated derivatives of this compound, the ¹³C NMR chemical shifts, particularly of the carbons involved in the alkylation (C-4 oxygen or N-1 nitrogen), are instrumental in distinguishing between the resulting regioisomers. nih.govresearchgate.net For example, the resonance for a carbon attached to an oxygen (C-O) will appear at a significantly different chemical shift compared to a carbon attached to a nitrogen (C-N). researchgate.net

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for a 2-Phenyl-1,5-naphthyridin-4-ol Derivative in CD₃OD. rsc.org

| Carbon | Chemical Shift (ppm) |

| C-2 | 157.41 |

| C-3 | 110.59 |

| C-4 | 179.28 |

| C-4a | 122.15 |

| C-5 | - |

| C-6 | 142.63 |

| C-7 | 113.15 |

| C-8 | 148.83 |

| C-8a | 141.08 |

| Phenyl-C | 127.73, 130.68, 131.80, 154.82 |

Note: This data is for a specific derivative and serves as an illustrative example.

Advanced 2D NMR Techniques (HSQC, HMBC, NOE)

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of complex structures, particularly in distinguishing between isomers of substituted 1,5-naphthyridin-4-ols. nih.govresearchgate.net

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the directly attached carbon atoms, confirming C-H connectivities. nih.govresearchgate.netresearchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range couplings between protons and carbons (typically over 2-3 bonds). This is crucial for identifying quaternary carbons and piecing together the molecular framework. For instance, correlations between the protons of an alkyl group and the carbons of the naphthyridine ring can definitively establish the site of N- or O-alkylation. nih.govresearchgate.netresearchgate.net

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY experiments identify protons that are close in space, providing through-space correlations. This information is vital for determining the stereochemistry and conformation of the molecule. nih.govresearchgate.net

The combined application of these 2D NMR methods provides a robust strategy for the complete and reliable structural assignment of novel this compound derivatives. researchgate.net

Mass Spectrometry Techniques (e.g., LCMS, MALDI-TOF-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. It also provides structural information through the analysis of fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LCMS): This technique is frequently used to characterize and confirm the identity of synthesized this compound compounds. acs.org It provides the molecular weight of the parent compound, which is essential for confirming successful synthesis.

Electron Ionization (EI) and Fast Atom Bombardment (FAB): Techniques like EI-MS and FAB-HRMS have been employed to confirm the formulation of platinum complexes containing this compound ligands. rsc.org High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the determination of the elemental formula. rsc.org For the parent this compound, the NIST database reports a top peak at an m/z of 146, corresponding to the molecular ion. nih.gov

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry: MALDI-TOF MS is particularly useful for the analysis of larger molecules, such as metal complexes or oligomers of naphthyridine derivatives. oup.comresearchgate.netcore.ac.uk This technique has been used to study the polymerization of related naphthyridine compounds under high-pressure and high-temperature conditions. researchgate.net

Table 3: Mass Spectrometry Data for this compound and a Derivative.

| Compound | Technique | Calculated m/z | Observed m/z | Reference |

| This compound | EI-MS | 146.15 | 146 (M⁺) | nih.gov |

| 2-Phenyl-1,5-naphthyridin-4-ol | EI-MS | 238.07 | 238.07 (M⁺) | rsc.org |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide information on the functional groups and electronic properties of this compound compounds.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups. For hydroxy-1,5-naphthyridines, the tautomeric equilibrium between the hydroxy and naphthyridinone forms can be investigated. The hydroxy form would show a characteristic O–H stretching band, while the ketone form would exhibit a strong C=O stretching absorption. For instance, in related quinolones, the carbonyl stretching band appears around 1683 cm⁻¹, and its disappearance upon O-alkylation confirms the reaction at the oxygen atom. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption spectra of this compound derivatives are sensitive to their molecular structure and environment. rsc.org Conjugated π-electron systems, such as those in these compounds, lead to characteristic absorption bands in the UV-Vis region. msu.edu The absorption spectra of platinum complexes incorporating this compound ligands have been studied to understand their photophysical properties, revealing that the nature of the ligands influences the electronic transitions. rsc.org In some cases, distinct absorption bands are observed for different tautomers.

Table 4: Illustrative Spectroscopic Data for Naphthyridine Derivatives.

| Technique | Functional Group / Transition | Typical Wavenumber (cm⁻¹) / Wavelength (nm) | Reference |

| IR | O-H stretch (hydroxy form) | ~3200 | |

| IR | C=O stretch (ketone form) | ~1650-1683 | researchgate.net |

| UV-Vis | π → π* transitions | 200-400 | rsc.orgmsu.edu |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information for compounds in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions.

The crystal structures of several metal complexes containing this compound-based ligands have been determined. rsc.orgnih.gov For example, platinum(II) complexes incorporating these ligands have been shown to adopt a distorted square planar geometry. rsc.org The solid-state packing of these molecules can reveal important intermolecular interactions, such as Pt-Pt contacts, which can influence the material's photophysical properties. rsc.orgrsc.org

In a study of lanthanide complexes with a 6-(pyridin-2-yl)-1,5-naphthyridin-4-ol ligand, X-ray diffraction of the neodymium(III) complex confirmed a charge-neutral, coordination-saturated, mononuclear structure. nih.gov Such detailed structural data is invaluable for establishing structure-property relationships and for the rational design of new materials. nih.gov

Table 5: Selected Crystallographic Data for a Platinum Complex with a this compound Derivative Ligand (AtFOND). rsc.org

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| a (Å) | 26.170(5) |

| b (Å) | 13.980(3) |

| c (Å) | 14.530(3) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| V (ų) | 5316.3(19) |

| Z | 8 |

Note: Data for the AtFOND complex, which contains a derivative of this compound.

Other Advanced Characterization Methods (e.g., 2D-GIWAXS)

Beyond fundamental spectroscopic techniques, a deeper understanding of the structure-property relationships in this compound derivatives, particularly in the solid state, necessitates the use of more advanced characterization methods. These techniques are crucial for elucidating molecular packing, thin-film morphology, and surface electronic properties, which are paramount for applications in organic electronics.

Grazing-Incidence Wide-Angle X-ray Scattering (2D-GIWAXS)

2D-GIWAXS is a powerful, non-destructive technique for probing the molecular arrangement and crystal orientation within thin films. This method is particularly valuable for analyzing semiconducting materials used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), where charge transport is highly dependent on intermolecular packing. researchgate.netnih.gov

In studies of materials containing the 1,5-naphthyridine (B1222797) core, 2D-GIWAXS provides critical insights into how molecules organize on a substrate. researchgate.net For instance, research on platinum complexes incorporating this compound ligands has utilized 2D-GIWAXS to demonstrate that specific molecular alignments in the thin-film state can enhance device performance. researchgate.net The technique can distinguish between different packing motifs, such as "face-on" (where the π-systems of the molecules are parallel to the substrate) and "edge-on" (where the π-systems are perpendicular to the substrate). nih.gov This orientation is critical; an edge-on alignment is often desirable for OFETs as it facilitates efficient in-plane charge transport. nih.gov

The analysis of the 2D-GIWAXS patterns allows for the determination of key structural parameters, including the lamellar packing distance, which relates to the length of solubilizing alkyl chains, and the π-π stacking distance, which is the distance between adjacent aromatic cores. A smaller π-π stacking distance generally correlates with better electronic coupling and higher charge carrier mobility. For example, studies on polymers incorporating fused 1,5-naphthyridine lactim rings have shown that these systems can achieve improved solid-state packing, leading to high charge carrier mobilities. encyclopedia.pub

Table 1: Representative 2D-GIWAXS Parameters for Naphthyridine-Based Materials

| Compound Class | Packing Motif | Lamellar Packing Distance (d₁₀₀) (nm) | π-π Stacking Distance (d₀₁₀) (nm) | Application Context |

| Fused 1,5-Naphthyridine Polymer | Lamellar Packing | ~2.3 | Not specified | OFETs |

| Platinum(II) Complex with this compound Ligand | Horizontal Alignment | Not specified | Not specified | NIR-OLEDs researchgate.net |

| Indigo-Naphthyridine Co-polymer (INDT-T) | Edge-on | 2.3 | Not specified | OFETs, Solar Cells ucl.ac.uk |

Note: Data is illustrative and derived from studies on related naphthyridine structures to demonstrate the utility of the technique.

Atomic Force Microscopy (AFM) and Kelvin Probe Force Microscopy (KPFM)

While 2D-GIWAXS provides information on crystalline packing, Atomic Force Microscopy (AFM) offers a complementary view of the surface topography and morphology of thin films. AFM can visualize the film's surface on the nanometer scale, revealing features such as grain size, domain boundaries, and surface roughness, all of which influence device performance.

For instance, in a study on a porphyrin compound functionalized with dithieno[3,2-c:3',2'-h] researchgate.netnih.govnaphthyridine units, AFM was used to characterize the surface of solid-state thin films. d-nb.info The technique helped to understand the strong tendency of the molecules to aggregate, which significantly impacts their photophysical properties. d-nb.info

Kelvin Probe Force Microscopy (KPFM) is an extension of AFM that simultaneously maps the surface topography and the surface potential of a sample. This provides valuable information about the local work function and electronic homogeneity of the material. By correlating morphology with electronic properties, KPFM can help identify regions with poor electronic connectivity or charge traps that could limit device efficiency.

Table 2: Complementary Advanced Characterization Techniques

| Technique | Information Obtained | Relevance to this compound Compounds |

| Atomic Force Microscopy (AFM) | Surface topography, grain size, phase separation, roughness. | Correlates thin-film morphology with processing conditions and device performance. d-nb.info |

| Kelvin Probe Force Microscopy (KPFM) | Surface potential, work function, electronic homogeneity. | Maps local electronic properties to identify potential charge trapping sites. |

| Near-Edge X-ray Absorption Fine-Structure (NEXAFS) Spectroscopy | Surface-specific molecular orientation. | Can distinguish surface orientation from bulk orientation, which is critical for understanding charge injection and transport in FETs. nih.gov |

| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperature. | Determines the thermal robustness of materials for device applications. researchgate.netd-nb.info |

Together, these advanced methods provide a multi-faceted picture of the solid-state characteristics of this compound compounds. The insights from 2D-GIWAXS on molecular packing, combined with AFM/KPFM data on surface morphology and electronics, are indispensable for the rational design of new materials and the optimization of device fabrication processes for high-performance organic electronics. ucl.ac.ukresearchgate.net

Computational and Theoretical Investigations of 1,5 Naphthyridin 4 Ol Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the intrinsic properties of 1,5-naphthyridin-4-ol (B95804) systems. These calculations provide a molecular-level understanding that is often difficult to obtain through experimental means alone.

The electronic structure of a molecule is fundamental to its chemical reactivity, stability, and photophysical properties. DFT calculations are frequently employed to analyze the electronic characteristics of this compound and its derivatives. researchgate.net Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. researchgate.net The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity.

For instance, in studies of iridium(III) complexes incorporating this compound ancillary ligands, DFT calculations were used to understand their electronic and photophysical properties, which are crucial for their application in Organic Light-Emitting Diodes (OLEDs). acs.org These analyses help in designing molecules with specific electronic properties, such as good electron mobility, which is essential for high-performance OLEDs. acs.org

Another important aspect of electronic structure analysis is the mapping of the Molecular Electrostatic Potential (MEP). MEP maps illustrate the charge distribution within a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net This information is vital for predicting how a molecule will interact with other molecules, such as biological receptors or chemical reactants. researchgate.net

Quantum chemical calculations are also instrumental in predicting and understanding reaction mechanisms. By calculating the energetics of intermediates and transition states, researchers can map out the most plausible reaction pathways for the synthesis of 1,5-naphthyridine (B1222797) derivatives. nih.gov

For example, computational investigations combined with experimental work on the synthesis of 1,5-naphthyridines via an electrocyclic ring closure suggested a stepwise [4+2]-cycloaddition mechanism. mdpi.com Similarly, DFT calculations were used to elucidate the plausible mechanism for the Friedländer annulation to produce 1,8-naphthyridines, confirming that hydrogen bonds with the catalyst are pivotal for the reaction to proceed efficiently in water. nih.gov

Furthermore, quantum-mechanical treatments have been used to predict the reactivity of substituted 1,5-naphthyridines. In one study, calculations correctly predicted that the 2-chloro substituent in 2,4-dichloro-1,5-naphthyridine (B1582901) is more reactive towards nucleophiles than the chloro group at the 4-position, a prediction that was confirmed experimentally. anu.edu.au This predictive power allows chemists to foresee the outcomes of reactions and design synthetic strategies more effectively.

Electronic Structure Analysis

Molecular Modeling and Docking Studies

Molecular modeling techniques, especially docking studies, are crucial for understanding how this compound derivatives interact with biological targets. These methods are foundational in structure-based drug design.

Molecular docking predicts the preferred orientation of a ligand when bound to a target receptor. This technique was used to investigate 1,5-naphthyridine derivatives as potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor, ALK5. nih.gov Docking studies proposed a binding mode for these inhibitors, which was later confirmed by the X-ray crystal structure of a lead compound in complex with human ALK5. nih.gov

In another example, docking studies were performed on 1,5-naphthyridine derivatives designed as inhibitors of bacterial type II topoisomerases (DNA gyrase and topoisomerase IV). mdpi.com These computational analyses help to rationalize the structure-activity relationships (SAR) observed in biological assays and guide the optimization of ligand-target interactions to improve potency and selectivity. The predicted binding mode for a series of 2,8-disubstituted 1,5-naphthyridines within the ATP-binding site of a Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K) model showed key interactions, such as the naphthyridine N5 atom accepting a hydrogen bond from the backbone amide of a valine residue in the kinase hinge region. acs.org

| Derivative Class | Biological Target | Key Finding | Reference |

|---|---|---|---|

| Aminothiazole and pyrazole (B372694) derivatives | TGF-β type I receptor (ALK5) | Docking proposed a binding mode that was later confirmed by X-ray crystallography. | nih.gov |

| 3-Fluoro-6-methoxy-1,5-naphthyridines | Bacterial DNA gyrase and topoisomerase IV | Identified dual inhibitors with broad antibacterial activity. | mdpi.com |

| 2,8-Disubstituted-1,5-naphthyridines | Plasmodium falciparum PI4K | Predicted H-bond interaction between naphthyridine N5 and the kinase hinge. | acs.org |

When the experimental 3D structure of a biological target is unavailable, homology modeling (or comparative modeling) can be used to construct a model based on the known structure of a related homologous protein. wikipedia.orguniroma1.it This technique is particularly valuable in the early stages of drug discovery for identifying and validating new targets.

For instance, a homology model of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K) was developed and used to guide the design of 2,8-disubstituted-1,5-naphthyridines as potential antimalarial agents. acs.org Docking new analogs into this homology model helped to rationalize the observed structure-activity relationships for PI4K inhibition and selectivity against human kinases. acs.org The process of homology modeling involves selecting a template structure from a database like the Protein Data Bank (PDB), aligning the target sequence with the template, building the model, and then refining and validating it. wikipedia.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com This allows for the prediction of the activity of new, unsynthesized compounds.

While specific QSAR studies focusing exclusively on this compound are not prominently detailed in the reviewed literature, studies on closely related scaffolds demonstrate the applicability of the method. For example, a QSAR study on 4-oxo-1,4-dihydro-1,5-naphthyridine derivatives as selective CB2 receptor agonists was successfully performed. dntb.gov.ua In this study, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used to build 3D-QSAR models. These models generated contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding fields influence biological activity, providing a roadmap for designing more potent compounds.

Similarly, a QSAR model for 1,8-naphthyridin-4-ones as photosystem II inhibitors was developed using molecular connectivity indices. nih.gov The model indicated that the position, size, and polarity of substituents were the predominant factors controlling their inhibitory activity. nih.gov These examples highlight how QSAR can be a powerful tool for systematically exploring the chemical space around the naphthyridine core to optimize a desired biological effect. mdpi.com

| Descriptor Type | Examples | Information Provided |

|---|---|---|

| Electronic | Partial atomic charges, Dipole moment | Describes the distribution of electrons and electrostatic interaction potential. |

| Steric/Topological | Molecular volume, Surface area, Molecular connectivity indices | Relates to the size, shape, and branching of the molecule, affecting its fit into a binding site. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Quantifies the molecule's affinity for nonpolar environments, crucial for membrane permeability and hydrophobic interactions. |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Indicates the potential for specific directional interactions with a biological target. |

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR method that correlates the biological activity of a set of molecules with their 3D shape and electrostatic properties. nih.govnih.gov The process involves aligning the molecules in a common orientation and then placing them in a 3D grid. At each grid point, steric and electrostatic interaction energies are calculated using a probe atom. These calculated energy values (the molecular fields) are then used as independent variables in a partial least squares (PLS) statistical analysis to derive a correlation with the dependent variable, which is typically the biological activity (e.g., pIC₅₀). The results are often visualized as 3D contour maps, which indicate regions where modifications to the molecular structure might enhance or diminish activity. researchgate.net

A notable 3D-QSAR study was conducted on a series of 4-oxo-1,4-dihydroquinoline and 4-oxo-1,4-dihydro-1,5-naphthyridine derivatives, which represent the keto tautomer of this compound, as selective CB2 receptor agonists. dntb.gov.uamdpi.com In this research, a CoMFA model was developed to elucidate the structural requirements for high binding affinity. The statistical robustness of the derived model was confirmed through rigorous validation methods.

The CoMFA model yielded a high cross-validated correlation coefficient (q²) and a non-cross-validated correlation coefficient (r²), indicating strong predictive power. The analysis revealed the relative contributions of steric and electrostatic fields to the biological activity, providing a quantitative basis for understanding ligand-receptor interactions. dntb.gov.ua

Table 1: Statistical Results of CoMFA Model for 4-oxo-1,4-dihydro-1,5-naphthyridine Derivatives dntb.gov.ua

| Parameter | Value |

| Cross-validated coefficient (q²) | 0.612 |

| Non-cross-validated coefficient (r²) | 0.958 |

| Standard Error of Estimate (SEE) | 0.203 |

| F-value | 113.845 |

| Optimal Number of Components | 6 |

| Steric Field Contribution | 52.7% |

| Electrostatic Field Contribution | 47.3% |

The contour maps generated from this CoMFA model highlighted specific regions around the molecular scaffold where steric bulk is either favored or disfavored and where positive or negative electrostatic potentials are beneficial for activity. This information serves as a crucial guide for designing new this compound derivatives with potentially improved affinity for the CB2 receptor. dntb.gov.ua

Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Similarity Indices Analysis (CoMSIA) is an extension of the CoMFA method. nih.govcapes.gov.br While CoMFA uses Lennard-Jones and Coulombic potentials, CoMSIA calculates similarity indices at each grid point using a Gaussian-type function, which avoids some of the artifacts associated with the steep potential functions in CoMFA. mdpi.com A key advantage of CoMSIA is the inclusion of three additional descriptors besides steric and electrostatic fields: hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. mdpi.commdpi.com This allows for a more comprehensive and intuitive understanding of the molecular features required for biological activity. ddg-pharmfac.net

In the same study on 4-oxo-1,4-dihydro-1,5-naphthyridine derivatives, a CoMSIA model was also developed and validated. dntb.gov.ua This model provided a more detailed picture of the SAR by dissecting the contributions of five different physicochemical properties. The statistical parameters of the CoMSIA model also demonstrated its high predictive capability. dntb.gov.uaresearchgate.net

Table 2: Statistical Results of CoMSIA Model for 4-oxo-1,4-dihydro-1,5-naphthyridine Derivatives dntb.gov.ua

| Parameter | Value |

| Cross-validated coefficient (q²) | 0.627 |

| Non-cross-validated coefficient (r²) | 0.932 |

| Standard Error of Estimate (SEE) | 0.260 |

| F-value | 59.851 |

| Optimal Number of Components | 7 |

| Steric Field Contribution | 13.9% |

| Electrostatic Field Contribution | 33.7% |

| Hydrophobic Field Contribution | 25.5% |

| H-bond Donor Contribution | 13.6% |

| H-bond Acceptor Contribution | 13.3% |

The CoMSIA contour maps provided specific insights. For instance, they could indicate that a bulky, electron-rich, and hydrophobic group is preferred in one region, while a smaller, hydrogen-bond donating group is required in another to maximize receptor binding. dntb.gov.ua Such detailed guidance is invaluable for the targeted synthesis of new, more potent and selective ligands based on the this compound scaffold.

Tautomeric Equilibria Investigations

Prototropic tautomerism is a fundamental concept in the study of heterocyclic compounds, including this compound. researchgate.net This compound can exist in an equilibrium between at least two tautomeric forms: the enol form (this compound) and the keto form (1,5-naphthyridin-4(1H)-one). The position of this equilibrium is crucial as the different tautomers can exhibit distinct physicochemical properties and biological activities.

The equilibrium is influenced by several factors, including the physical state (solid, liquid, gas), solvent polarity, pH, and temperature. nih.gov Theoretical and experimental methods are used to investigate and determine the predominant tautomeric form under various conditions.

Theoretical studies, often employing density functional theory (DFT), have been used to calculate the relative energies and stabilities of different tautomers. mdpi.com For instance, in a study on the related 4,8-dioxygenated 1,5-naphthyridines, it was found that the relative stability of the tautomers was dependent on the polarity of the solvent. mdpi.com As solvent polarity increased, the total energy of the compounds became more negative, indicating stabilization. mdpi.com Generally, for 4-hydroxypyridine (B47283) systems and their fused analogues, the pyridone (keto) form is significantly more stable than the hydroxypyridine (enol) form, especially in polar solvents. researchgate.net

Experimentally, several spectroscopic techniques are employed to study tautomeric equilibria:

NMR Spectroscopy : ¹H and ¹³C NMR spectroscopy can distinguish between tautomers. For example, the keto form will show characteristic signals for an N-H proton and a saturated carbon at the 4-position, while the enol form will exhibit an O-H signal and an sp²-hybridized carbon at C4. researchgate.net

UV-Vis Spectroscopy : The enol and keto forms have different chromophoric systems and thus exhibit distinct absorption bands in their UV-Vis spectra, allowing for the quantification of each tautomer in solution.

Infrared (IR) Spectroscopy : The presence of a strong C=O stretching band (around 1650 cm⁻¹) is indicative of the keto tautomer, whereas a broad O-H stretching band (around 3200 cm⁻¹) suggests the presence of the enol form.

In the context of synthetic chemistry, the tautomeric nature of this compound presents a challenge in regioselective alkylation, as the molecule behaves as an ambident nucleophile. Alkylation can occur on the nitrogen atom (N-alkylation) of the keto form or on the oxygen atom (O-alkylation) of the enol form, leading to different products whose structures must be unambiguously determined, often using advanced NMR techniques like HSQC, HMBC, and NOE. researchgate.net

Medicinal Chemistry and Biological Activity of 1,5 Naphthyridin 4 Ol Derivatives

Structure-Activity Relationship (SAR) Studies

The biological activity of 1,5-naphthyridin-4-ol (B95804) derivatives is highly dependent on the nature and position of substituents on the naphthyridine core. SAR studies have been crucial in optimizing the potency and selectivity of these compounds for various therapeutic targets.

Impact of Substituents at Core Positions (e.g., C2, C7, C8)

Systematic modifications at the C2, C7, and C8 positions of the 1,5-naphthyridine (B1222797) ring have revealed key structural requirements for different biological activities.

For instance, in the context of developing novel bacterial topoisomerase inhibitors (NBTIs), substitutions at the C2 and C7 positions of the 1,5-naphthyridine left-hand side (LHS) motif have been extensively studied. Research indicates that only a narrow range of substituents are tolerated for optimal broad-spectrum antibacterial activity. nih.gov An alkoxy group, such as methoxy, or a cyano group at the C2 position, and a halogen or hydroxyl group at the C7 position, were found to be preferable. nih.gov Substitutions at other positions on the naphthyridine core generally led to a decrease in activity. nih.gov

The following table summarizes the impact of key substitutions on the antiplasmodial activity of 2,8-disubstituted 1,5-naphthyridine derivatives.

| Compound | C2-Substituent | C8-Substituent | PfPI4K IC₅₀ (nM) | NF54 IC₅₀ (nM) |

| 1 | -OCH₃ | H | - | Potent |

| 35 | 4-OCH₃ extended to 3-hydroxylpropyloxy | Basic Amine | 19 | - |

| 36 | -NH₂ | Basic Amine | 9400 | 40 |

| 37 | =O (1,5-naphthyridinone) | Basic Amine | >10000 | 4200 |

Substituent Effects on Physicochemical and Pharmacokinetic Properties

The substituents on the this compound core also significantly influence the physicochemical and pharmacokinetic properties of the derivatives, such as solubility, metabolic stability, and permeability.

In the pursuit of antimalarial drugs, the introduction of basic substituents at the C8-position of 2,8-disubstituted-1,5-naphthyridines led to a marked improvement in aqueous solubility and in vivo pharmacokinetic profiles compared to earlier lead compounds. acs.org This enhancement in physicochemical properties is crucial for developing orally bioavailable drugs.

Similarly, in the context of antimycobacterial agents, the regioselective alkylation of the this compound core, leading to either N- or O-alkylation, has been explored. nih.govresearchgate.net The specific regioisomer formed can have a profound impact on the molecule's properties and its interaction with biological targets. nih.govresearchgate.net

Pharmacological Mechanisms of Action

Derivatives of this compound have been shown to exert their biological effects through various pharmacological mechanisms, including the inhibition of essential enzymes in pathogens.

Inhibition of Plasmodium falciparum Phosphatidylinositol-4-kinase (PfPI4K)

Derivatives of this compound have emerged as potent inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K). acs.orgtropiq.nlnih.govnih.gov PfPI4K is a lipid kinase that plays a crucial role in the parasite's life cycle, and its inhibition leads to the disruption of essential cellular processes. nih.gov

Structure-activity relationship studies have identified 2,8-disubstituted-1,5-naphthyridines as effective PfPI4K inhibitors. acs.orgtropiq.nlnih.govnih.gov These compounds have shown high selectivity for the parasite kinase over human orthologs, which is a critical factor for minimizing off-target effects. tropiq.nlnih.govnih.gov The disruption of hemoglobin-derived peptides is a characteristic signature of PfPI4K inhibition. nih.gov

Inhibition of Hemozoin Formation

Interestingly, certain 1,5-naphthyridine derivatives, particularly those with basic substituents at the C8 position, exhibit a dual mechanism of action by also inhibiting hemozoin formation. acs.orgtropiq.nlnih.govnih.gov During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite detoxifies the heme by polymerizing it into an insoluble crystalline form called hemozoin. nih.gov

Inhibition of hemozoin formation leads to the accumulation of toxic heme, which is lethal to the parasite. nih.gov This mechanism of action is shared with established antimalarial drugs like chloroquine (B1663885). nih.gov The structural similarities between some kinase inhibitors and hemozoin formation inhibitors, such as the presence of planar heteroaromatic rings and basic nitrogen atoms, prompted the investigation of this dual activity in the 1,5-naphthyridine series. nih.gov

Kinase Inhibition (e.g., ALK5, EGFR, Protein Kinases, MELK)

Derivatives of the 1,5-naphthyridine scaffold have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular processes. Aberrant kinase activity is implicated in numerous diseases, particularly cancer.

A notable target for this class of compounds is the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). bwise.krresearchgate.net The TGF-β signaling pathway plays a role in cell proliferation, differentiation, and apoptosis. researchgate.net Optimization of a screening hit led to the development of novel 1,5-naphthyridine aminothiazole and pyrazole (B372694) derivatives as potent and selective ALK5 inhibitors. bwise.krresearchgate.net Two such compounds demonstrated significant inhibition of ALK5 autophosphorylation with IC50 values in the low nanomolar range and exhibited high selectivity over other kinases like p38 MAPK. bwise.krresearchgate.net The binding mode of these inhibitors has been confirmed through X-ray crystallography, which shows the compound in complex with human ALK5. bwise.krresearchgate.net Another potent and selective ALK5 inhibitor, known as RepSox, is a 2-(3-(6-methylpyridine-2-yl)-1H-pyrazol-4-yl)-1,5-naphthyridine derivative. japsonline.com

| Compound | Target | Activity Type | Potency (IC50) | Reference |

| 4-(5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl)-1,5-naphthyridine (Compound 19) | ALK5 | Autophosphorylation | 4 nM | bwise.kr, researchgate.net |

| 4-(2-aminothiazol-4-yl)-1,5-naphthyridine derivative (Compound 15) | ALK5 | Autophosphorylation | 6 nM | bwise.kr, researchgate.net |

| RepSox (2-(3-(6-methylpyridine-2-yl)-1H-pyrazol-4-yl)-1,5-naphthyridine) | ALK5 | ATP Binding | 23 nM | japsonline.com |

| RepSox (2-(3-(6-methylpyridine-2-yl)-1H-pyrazol-4-yl)-1,5-naphthyridine) | ALK5 | Autophosphorylation | 4 nM | japsonline.com |

This table is interactive and searchable.

While the broader class of naphthyridines, such as the 1,8-naphthyridine (B1210474) isomers, have been investigated for inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), specific data for this compound derivatives is not prominent in the literature. nih.govnih.gov

Phosphodiesterase 4 (PDE4) Inhibition

Phosphodiesterase 4 (PDE4) is an enzyme that degrades the second messenger cyclic adenosine (B11128) monophosphate (cAMP), playing a key role in regulating inflammation. nih.gov Inhibition of PDE4 is a therapeutic strategy for inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and asthma. nih.gov While PDE4 inhibition has been reported for other naphthyridine isomers, including 1,8-naphthyridines and 1,6-naphthyridines, specific research detailing the activity of this compound derivatives as PDE4 inhibitors is not available in the provided search results. nih.govnih.govekb.eg

Adrenoceptor Antagonism

Adrenoceptors are receptors for the catecholamines adrenaline and noradrenaline and are targets for drugs used to manage cardiovascular conditions. While adrenoceptor antagonism has been noted as a biological activity for the 1,8-naphthyridine class of compounds, there is no specific information in the available literature detailing this activity for this compound derivatives. nih.govnih.gov

DNA Stabilizing Activity

Certain 1,5-naphthyridine derivatives have been shown to exert their biological effects by interacting with DNA and associated enzymes. A series of molecules incorporating a 1,5-naphthyridine core were synthesized as inhibitors of bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. nih.gov These compounds were found to stabilize the DNA-gyrase complex, which is a key mechanism for inhibiting bacterial growth. nih.gov The synthesis of these potent antibacterial agents involved a 6-Methoxy- nih.govnih.govnaphthyridin-4-ol intermediate, highlighting the importance of this specific scaffold in developing agents with DNA stabilizing activity. nih.gov Molecules from this series demonstrated a broad spectrum of antibacterial activity, including against quinolone-resistant strains. nih.gov

Antimitotic Effects

Antimitotic agents disrupt mitosis (cell division), a key process in cancer cell proliferation. This activity has been reported as a mechanism of action for some anticancer 1,8-naphthyridine analogues, which can act as tubulin polymerization inhibitors. However, specific studies focusing on the antimitotic effects of this compound derivatives are not detailed in the available scientific literature.

Therapeutic Applications and Efficacy Studies

The diverse biological activities of this compound and its related derivatives have led to their investigation in various therapeutic areas, with several studies demonstrating significant efficacy in preclinical models.

Antiparasitic and Antimicrobial Activity: Fused 1,5-naphthyridine derivatives have been evaluated for their activity against the brain-eating amoeba Naegleria fowleri. One compound, in particular, showed potent anti-Naegleria activity against two different strains with a good selectivity index compared to its cytotoxicity against a murine macrophage cell line. In the field of antimalarials, 2,8-disubstituted-1,5-naphthyridines have been developed as dual inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase and hemozoin formation. A representative compound from this series was efficacious in a humanized mouse malaria infection model following a single oral dose.

Antimycobacterial and Anticancer Activity: N- or O-alkylated this compound derivatives have been prepared and evaluated for their antimycobacterial activity. acs.org One compound from this series showed potent activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 1.25 µM and was devoid of cytotoxic effects. acs.org Furthermore, fused indeno nih.govnih.govnaphthyridine derivatives have demonstrated significant antiproliferative activity against various human cancer cell lines. One fluorinated derivative was particularly cytotoxic against the A549 lung cancer cell line, with an IC50 of 1.7 ± 0.1 µM, and also showed very high inhibition of Topoisomerase I.

| Compound Class/Derivative | Therapeutic Application | Model/Cell Line | Key Efficacy Finding(s) | Reference |

| Fused 1,5-naphthyridine | Anti-parasitic | Naegleria fowleri (strains ATCC® 30808/30215) | Good anti-Naegleria activity and selectivity. | |

| 2,8-disubstituted-1,5-naphthyridine | Antimalarial | Humanized NSG mouse malaria model (P. falciparum) | Efficacious at a single 32 mg/kg oral dose. | |

| Alkylated this compound | Antimycobacterial | Mycobacterium tuberculosis | Potent activity with MIC = 1.25 μM; no cytotoxicity. | acs.org |

| Indeno nih.govnih.govnaphthyridine | Anticancer | A549 (lung), BT20 (breast), SKOV3 (ovarian) | High cytotoxic effect, e.g., IC50 of 1.7 ± 0.1 µM against A549. | |

| Tetrahydro indeno nih.govnih.govnaphthyridine | Antileishmanial | Leishmania infantum | Good activity with IC50 values down to 0.54 ± 0.17 µM, comparable to amphotericin B. |

This table is interactive and searchable.

Antibacterial Agents

Derivatives of 1,5-naphthyridine have shown significant promise as antibacterial agents, with activity against a range of both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).

One area of research has focused on phenyl-substituted 1,5-naphthyridines as inhibitors of the bacterial cell division protein FtsZ. nih.govnih.gov The synthesis of compounds such as the guanidinomethyl derivative of 4-(4-t-butylphenyl)-8-methyl nih.govnih.govnaphthyridine has been explored for activity against MRSA and methicillin-sensitive S. aureus (MSSA). nih.gov

Another important class of 1,5-naphthyridine-based antibacterials are the novel bacterial topoisomerase inhibitors (NBTIs). These compounds target bacterial DNA gyrase and topoisomerase IV. Bicyclic aromatic 1,5-naphthyridine derivatives linked to a tetrahydropyran (B127337) (THP) ring have demonstrated potent activity against Gram-positive bacteria. For instance, one such THP-naphthyridine derivative showed promising in vivo efficacy against S. aureus in a murine infection model. Structure-activity relationship (SAR) studies on NBTIs revealed that analogues with a p-bromo phenyl substituent exhibited stronger enzyme inhibitory and antibacterial activity compared to those with a p-methyl phenyl group, highlighting the importance of halogen bonds for potency. researchgate.net While these compounds show strong activity against Gram-positive bacteria like S. aureus, they tend to have weaker activity against Gram-negative bacteria such as E. coli. researchgate.net The reduced efficacy against E. coli may be partly due to lower membrane permeability. nih.gov

Furthermore, hybrid molecules incorporating the 1,5-naphthyridine scaffold have been developed. A ketolide conjugated with a 1,5-naphthyridine moiety demonstrated activity against macrolide-resistant S. pneumoniae. nih.gov Additionally, a semisynthetic penicillin, 6{D(-)-α(4-hydroxyl-1,5-naphthyridine-3-carboxamido)phenylacetamido} sodium penicillinate, exhibits a broad spectrum of activity, including against Pseudomonas aeruginosa. nih.gov The mechanism for many of these compounds involves the inhibition of bacterial topoisomerases, leading to bacterial cell death. anu.edu.aunih.gov

Table 1: Antibacterial Activity of Selected 1,5-Naphthyridine Derivatives